molecular formula C16H21N3O2 B6497852 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1481313-96-5

3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6497852
CAS No.: 1481313-96-5
M. Wt: 287.36 g/mol
InChI Key: RQUDWVSOLTXEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-Dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound featuring a spirocyclic core (spiro[4.5]decane) with three nitrogen atoms positioned at the 1, 3, and 8 positions. The 2,4-dione groups contribute to its polar character, while the (2,5-dimethylphenyl)methyl substituent enhances lipophilicity and modulates receptor-binding properties. This compound belongs to a broader class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which have been explored for diverse pharmacological applications, including myelostimulation, enzyme inhibition, and receptor agonism/antagonism .

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-3-4-12(2)13(9-11)10-19-14(20)16(18-15(19)21)5-7-17-8-6-16/h3-4,9,17H,5-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUDWVSOLTXEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3(CCNCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions. One common synthetic route starts with the reaction of 1-amino-4-methoxycyclohexane-1-carbonitrile with 2,5-dimethylphenylacetyl chloride. This reaction proceeds through N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate . Another method involves esterification, acylation, cyclization, and nucleophilic substitution reactions starting from cis-1-amino-4-methoxycyclohexane-1-carboxylic acid .

Industrial Production Methods

Industrial production of this compound often employs optimized conditions to enhance yield and reduce costs. The process typically involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The advantages of this method include mild conditions, simple operation, and good to excellent yields in each step.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl chloroformate, triethylamine, and dichloromethane . Reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirotetramat analogs.

Scientific Research Applications

3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents Biological Activity Key Findings Reference
Target Compound 3-[(2,5-Dimethylphenyl)methyl] Under investigation Potential myelostimulatory and enzyme-inhibitory properties inferred from structural analogs.
RS102221 8-[5-(2,4-Dimethoxy-5-(4-trifluoromethylphenylsulfonamido)phenyl-5-oxopentyl) 5-HT2C receptor antagonist Exhibits selectivity for 5-HT2C over 5-HT2A/B receptors; used in neuropharmacological studies.
WASp-targeting SMC #13 8-(2,3-Dihydro-1H-inden-2-yl)-1-isobutyl-3-(4-methoxybenzyl) WASp protein degradation inducer Inhibits malignant hematopoietic cell proliferation and migration via WASp degradation.
Compound 5{3,1} (±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl Not specified Synthesized with 66% crude yield and 90% purity; structural analogs show spirocyclic diversity.
Spirotetramat Metabolites 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one Insecticidal Metabolites contribute to the systemic activity of spirotetramat as an insecticide.

Key Observations:

Substituent Impact on Activity :

  • The target compound ’s (2,5-dimethylphenyl)methyl group enhances lipophilicity compared to RS102221’s polar sulfonamide and trifluoromethyl groups, suggesting differences in blood-brain barrier penetration and receptor selectivity .
  • WASp-targeting SMC #13 ’s indenyl and isobutyl groups confer specificity for hematopoietic cells, unlike the target compound’s simpler arylalkyl substituent .

Synthetic Accessibility :

  • Derivatives like Compound 5{3,1} are synthesized via Ullmann couplings and reductive amination (yields: 60–66%), whereas the target compound’s synthesis may require optimized conditions for the (2,5-dimethylphenyl)methyl group introduction .

Pharmacological and Biochemical Profiles

Table 2: Pharmacological Comparisons

Compound Name / ID Target/Mechanism Efficacy Limitations Reference
Target Compound HIF prolyl hydroxylase (hypothetical) N/A Requires validation in cellular assays.
δ Opioid Receptor Agonists δ Opioid receptor (DOR) High DOR selectivity (Ki < 10 nM) Risk of seizures and tachyphylaxis in preclinical models.
Compound 11–16 (PHD2 inhibitors) Prolyl hydroxylase domain 2 (PHD2) IC50: 0.1–10 µM Cellular activity varies with substituents (e.g., benzyl vs. alkyl groups).
RS102221 5-HT2C receptor IC50: 2 mg/kg (in vivo) Limited CNS penetration due to polar groups.

Key Findings:

  • δ Opioid Receptor Agonists : Derivatives with similar spiro cores but distinct substituents (e.g., 4-methoxybenzyl) show improved DOR selectivity but retain risks of adverse effects, highlighting the need for structural optimization in the target compound .

Physicochemical Properties

Table 3: Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) LogP (Predicted)
Target Compound C₁₉H₂₃N₃O₂ 325.41 Not reported 3.2 (estimated)
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione C₁₈H₂₁N₃O₂ 311.38 259–261 2.8
RS102221 C₃₃H₃₄F₃N₅O₇S 725.71 Not reported 4.5
WASp-targeting SMC #13 C₂₇H₃₄N₄O₃ 462.59 Not reported 4.1

Key Insights:

  • The target compound ’s predicted LogP (3.2) suggests moderate lipophilicity, balancing solubility and membrane permeability better than RS102221 (LogP 4.5) .
  • The 8-benzyl analog’s higher melting point (259–261°C) indicates stronger crystalline packing vs. the target compound’s likely amorphous solid state .

Biological Activity

3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of triazaspiro compounds. Its unique structure provides a basis for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H26FN3O3
Molecular Weight423.49 g/mol
LogP3.8803
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area58.293 Ų

The compound's structure allows for interactions with biological targets, which is crucial for its pharmacological potential.

Research indicates that derivatives of the triazaspiro scaffold can inhibit the mitochondrial permeability transition pore (mPTP), which plays a significant role in cell death mechanisms during myocardial infarction (MI). Specifically, these compounds target the c subunit of the F1/FO-ATP synthase complex, which is pivotal in ATP production and mitochondrial function .

Case Studies and Research Findings

  • Cardiac Protection : A study published in the Journal of Medicinal Chemistry highlighted the discovery of novel derivatives based on this scaffold that demonstrated protective effects against reperfusion injury in MI models. The compounds were shown to decrease apoptotic rates and improve cardiac function when administered during reperfusion .
  • Inhibition Studies : In vitro studies demonstrated that specific derivatives exhibited significant inhibitory activity against mPTP opening, leading to preserved mitochondrial ATP levels and reduced cell death in cardiac tissues .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications to the triazaspiro structure could enhance biological activity. For instance, substituents on the phenyl ring influenced the potency and selectivity of mPTP inhibition .

Potential Applications

Given its biological activity, this compound holds promise for:

  • Cardiovascular Therapies : As a potential therapeutic agent for myocardial infarction and other ischemic conditions.
  • Drug Development : Serving as a lead compound for developing new drugs targeting mitochondrial dysfunction.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 3-[(2,5-dimethylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?

The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. Key steps include:

  • Precursor preparation : Use of 2,5-dimethylbenzyl halides or amines to introduce the aryl-methyl substituent .
  • Spirocyclic framework formation : Cyclization under controlled temperature (e.g., 60–80°C) and inert atmosphere to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) to isolate the product .
    Optimizing solvent choice (e.g., dichloromethane or DMF) and reaction time is critical for yield enhancement .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : HPLC or TLC to assess purity (>95% recommended for pharmacological studies) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions .
    • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms spiro junction geometry .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

  • Triazaspiro core : The nitrogen atoms enable hydrogen bonding and coordination with biological targets .
  • 2,4-Dione moiety : Susceptible to nucleophilic attack, allowing modifications like alkylation or acylation .
  • 2,5-Dimethylphenyl group : Electron-donating methyl groups enhance aromatic stability but may sterically hinder reactions at the benzyl position .

Advanced Research Questions

Q. How can molecular modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., neurotransmitter receptors) based on spirocyclic conformation .
  • MD simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories to identify critical binding residues .
  • Pharmacophore mapping : Highlight essential features (e.g., hydrogen bond acceptors in the dione ring) for activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test multiple concentrations in in vitro assays (e.g., IC₅₀ determination) to account for variability .
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2,5-dimethylphenyl with chlorophenyl) to isolate structure-activity relationships (SAR) .

Q. How can in vivo efficacy and toxicity be systematically evaluated for this compound?

  • Rodent models : Administer orally or intravenously at 10–100 mg/kg doses to measure pharmacokinetic parameters (e.g., Cmax, t₁/₂) .
  • Toxicology screens : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) after 14-day repeated dosing .
  • Behavioral assays : For CNS-targeted applications, use models like forced swim tests (depression) or rotarod (motor coordination) .

Q. What methodologies are recommended for studying environmental stability and degradation pathways?

  • Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate environmental breakdown .
  • LC-MS/MS : Identify degradation products and propose pathways (e.g., hydrolysis of the dione ring) .
  • Ecotoxicology assays : Test effects on model organisms (e.g., Daphnia magna) to assess ecological risks .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for analogous triazaspiro compounds .
  • Analytical Workflows : Chromatographic and spectroscopic validation techniques .
  • Computational Tools : Docking (AutoDock), dynamics (GROMACS), and quantum mechanics (Gaussian) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.